4-Cyclopropyl-2-fluorobenzonitrile
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Overview
Description
4-Cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
The synthesis of 4-Cyclopropyl-2-fluorobenzonitrile can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
4-Cyclopropyl-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzonitrile core.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-2-fluorobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluorobenzonitrile involves its interaction with molecular targets and pathways within a given system. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to various targets . These interactions can lead to specific biological or chemical effects, depending on the context of its use.
Comparison with Similar Compounds
4-Cyclopropyl-2-fluorobenzonitrile can be compared with other similar compounds, such as:
4-Cyclopropylbenzonitrile: Lacks the fluorine atom, which may result in different reactivity and applications.
2-Fluorobenzonitrile:
4-Cyclopropyl-2-chlorobenzonitrile: Substitutes the fluorine atom with chlorine, which can alter the compound’s properties and interactions.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.
Biological Activity
4-Cyclopropyl-2-fluorobenzonitrile is an organic compound notable for its unique structural features, including a cyclopropyl group and a fluorine atom attached to a benzonitrile core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its pharmacological potential.
The molecular formula for this compound is C10H8F with a molecular weight of 167.16 g/mol. The presence of both the cyclopropyl and fluorine groups enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preliminary studies suggest that this compound interacts with specific molecular targets, such as enzymes and receptors, modulating biological pathways effectively. The compound's unique structure allows it to form stable complexes with certain enzymes, potentially altering their activity. This interaction is crucial for understanding its mechanism of action in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its efficacy against specific cancer cell lines highlights its potential as a lead compound in cancer therapy .
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant properties of various derivatives of this compound, showing moderate to high antioxidant activity. This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer .
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease states. For instance, it has been tested against dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of compounds related to this compound against amyloid-beta toxicity, suggesting potential applications in Alzheimer’s disease treatment .
Comparative Analysis of Biological Activity
Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
---|---|---|---|
This compound | Moderate to High | Significant | Moderate |
Related Compounds (e.g., derivatives) | Variable | Variable | High |
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI Key |
CCUYSGXQNWOZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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